(R)-N-trans-Feruloyloctopamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

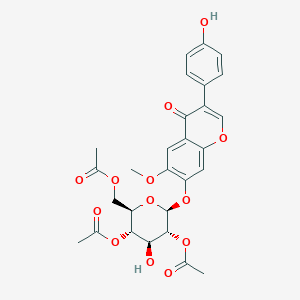

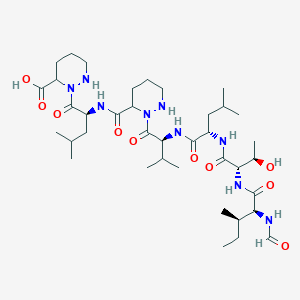

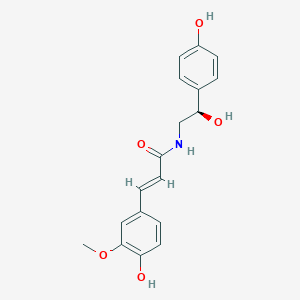

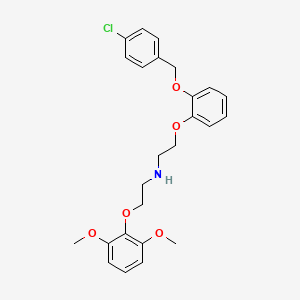

(R)-N-trans-feruloyloctopamine is a member of the class of cinnamamides that is an enamide obtained by the formal condensation of the amino group of (R)-octopamine with the carboxy group of ferulic acid. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as a metabolite, a plant metabolite and an antitubercular agent. It is a member of cinnamamides, a member of phenols, a monomethoxybenzene and a secondary carboxamide. It derives from a (R)-octopamine and a ferulic acid.

Wissenschaftliche Forschungsanwendungen

Potato Tubers and Wound Healing

(R)-N-trans-Feruloyloctopamine has been characterized in the context of wound healing in potato (Solanum tuberosum) tubers. This compound, along with other feruloyl amides, was isolated from potato common scab lesions and identified using spectroscopic techniques. These findings suggest a role in the plant's response to injury (King & Calhoun, 2005).

Isolation from Melochia Umbellata

The phenolic amide (R)-N-trans-feruloyloctopamine was isolated from the root timber of Melochia umbellata, a plant known as Paliasa. This isolation involved several stages including maceration, fractionation, and purification. The molecular structure was determined using various spectroscopic methods (Nusan et al., 2019).

Antitumor Activities in Hepatocellular Carcinoma

(R)-N-trans-Feruloyloctopamine isolated from garlic skin showed promising antitumor activities in hepatocellular carcinoma (HCC) cell lines. It inhibited cell proliferation and invasion, affecting various molecular pathways like Akt, p38 MAPK, and EMT-related signals. This suggests potential use in HCC treatment (Bai et al., 2017).

Role in Accelerating HCC Cell Apoptosis

Further research indicates that (R)-N-trans-Feruloyloctopamine can accelerate apoptosis in HCC cells by modulating genes like BBC3, DDIT3, CDKN1A, and NOXA, mainly regulating PI3K-AKT and apoptosis-related signals. This highlights its potential as a drug for liver cancer treatment (Ma et al., 2021).

Involvement in Tomato Plant Defense

In tomato plants, (R)-N-trans-feruloyloctopamine was identified in response to bacterial pathogen Pseudomonas syringae. It was among several phenylpropanoids that accumulated during pathogen exposure, suggesting a role in the plant's defense mechanism (López-Gresa et al., 2011).

Neuroprotective Effects

(R)-N-trans-Feruloyloctopamine has shown potential neuroprotective effects in studies involving Alzheimer's disease. It was isolated from plants like Bassia indica and Agathophora alopecuroides, and exhibited inhibitory effects on various therapeutic targets related to Alzheimer's, including β-secretase and monoamine oxidase enzymes (Othman et al., 2022).

Antioxidant Activities

The compound was also isolated from Liriope muscari and demonstrated in vitro antioxidant activities. This study highlighted the structure-activity relationships of phenolic compounds like (R)-N-trans-feruloyloctopamine (Li et al., 2012).

Tyrosinase Inhibitor in Melanoma Cells

(R)-N-trans-Feruloyloctopamine from garlic skin was identified as a tyrosinase inhibitor. It reduced melanin content in melanoma cells by downregulating tyrosinase expression, suggesting potential use in medical and food industries (Wu et al., 2015).

Anti-fungal Effects in Lycium Chinense

Phenolic amides including (R)-N-trans-Feruloyloctopamine from Lycium chinense root bark exhibited anti-fungal effects against Candida albicans. This compound was active at specific concentrations and did not show hemolytic activity against human erythrocyte cells (Lee et al., 2004).

Eigenschaften

Produktname |

(R)-N-trans-Feruloyloctopamine |

|---|---|

Molekularformel |

C18H19NO5 |

Molekulargewicht |

329.3 g/mol |

IUPAC-Name |

(E)-N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+/t16-/m0/s1 |

InChI-Schlüssel |

VJSCHQMOTSXAKB-CFZDNBDDSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@@H](C2=CC=C(C=C2)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)